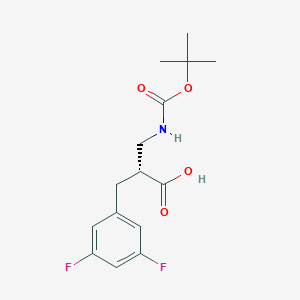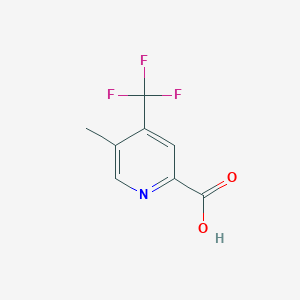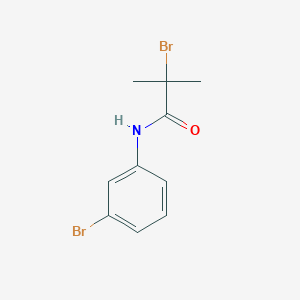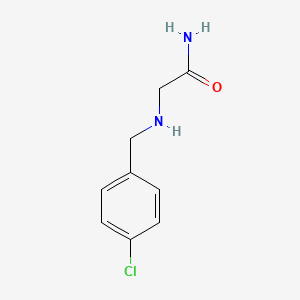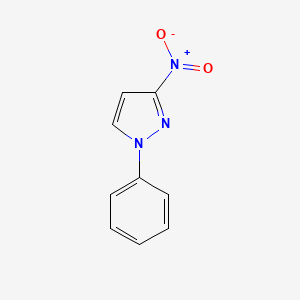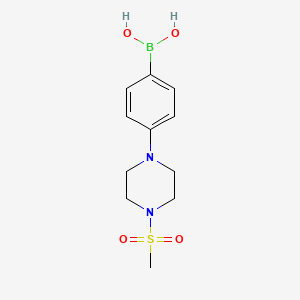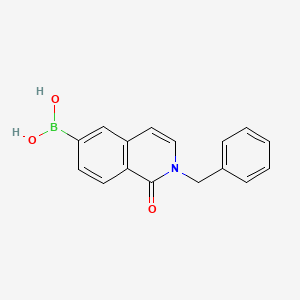
(2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to an isoquinoline moiety, which is further substituted with a benzyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, boranes, and substituted isoquinoline derivatives .
Applications De Recherche Scientifique
(2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mécanisme D'action
The mechanism of action of (2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis . The compound can also inhibit enzymes by binding to their active sites, thereby interfering with their catalytic activity .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Methylphenylboronic acid
Comparison: Compared to similar compounds, (2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid is unique due to its isoquinoline moiety, which imparts additional reactivity and selectivity in chemical reactions. The presence of the benzyl group further enhances its utility in organic synthesis by providing additional sites for functionalization .
Propriétés
Formule moléculaire |
C16H14BNO3 |
|---|---|
Poids moléculaire |
279.1 g/mol |
Nom IUPAC |
(2-benzyl-1-oxoisoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C16H14BNO3/c19-16-15-7-6-14(17(20)21)10-13(15)8-9-18(16)11-12-4-2-1-3-5-12/h1-10,20-21H,11H2 |
Clé InChI |
WSZQEUGIJDEELI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C(=O)N(C=C2)CC3=CC=CC=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid](/img/structure/B13983033.png)
![tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13983048.png)
